molecular formula C12H18N2O4 B14909038 Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate

Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate

Cat. No.: B14909038
M. Wt: 254.28 g/mol
InChI Key: IUOIZMMARJVNGN-UHFFFAOYSA-N
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Description

Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate is a complex organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate typically involves the reaction of 2-furoic acid with furfurylamine and ethyl glycine ester. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of heterogeneous catalysts can further improve the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 2-[[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylamino]acetate

InChI

InChI=1S/C12H18N2O4/c1-3-17-12(16)9-14(2)8-11(15)13-7-10-5-4-6-18-10/h4-6H,3,7-9H2,1-2H3,(H,13,15)

InChI Key

IUOIZMMARJVNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CC(=O)NCC1=CC=CO1

Origin of Product

United States

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